4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Description
4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a triazolopyrimidine derivative featuring a morpholine ring at position 2 and a 3,4-dichlorophenyl group at position 7 of the triazolopyrimidine core. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous triazolopyrimidine derivatives .
Properties
IUPAC Name |
4-[7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c16-11-2-1-10(9-12(11)17)13-3-4-18-14-19-15(20-22(13)14)21-5-7-23-8-6-21/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSKGGNGGUPRLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the reaction of 3,4-dichloroaniline with a triazole derivative under specific conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Morpholine-Containing Analogues
Key Observations:
- Steric Considerations: The biphenyl substituent in CAS 320415-89-2 increases steric bulk, which may reduce solubility but improve binding to hydrophobic pockets in biological targets.
- Synthetic Accessibility: Morpholine-substituted triazolopyrimidines are typically synthesized via nucleophilic displacement reactions, as demonstrated in the preparation of N-(4-fluoro-3-(6-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl)pyrrolidine-1-carboxamide (70% yield, 100°C reaction conditions) .
Non-Morpholine Triazolopyrimidine Analogues
Table 2: Comparison with Other Derivatives
Key Observations:
- Aromaticity vs. Saturation: Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may decrease planarity and affect binding to flat enzymatic active sites.
- Halogen Effects: Chlorine substituents (e.g., ) improve thermal stability (higher melting points) and may enhance halogen bonding in biological systems.
Biological Activity
4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound belongs to the class of triazolo-pyrimidines, which have been studied for their anticancer properties and other therapeutic applications.
- Molecular Formula : C15H13Cl2N5O
- Molar Mass : 350.2 g/mol
- CAS Number : 338403-62-6
The primary biological activity of this compound is attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines have been reported.
- Inhibition of Kinases : The compound selectively inhibits CDK2 and potentially other kinases involved in tumor growth and proliferation.
- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
- In Vitro Studies :
-
Mechanistic Insights :
- Molecular docking studies revealed that the compound binds effectively to the active site of CDK2, confirming its role as a selective inhibitor . This interaction was shown to alter gene expression related to cell cycle progression and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Target Enzyme |
|---|---|---|
| This compound | Anticancer | CDK2 |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Various kinases |
| 1,2,4-Triazolo[1,5-c]pyrimidine | Antimicrobial | Various enzymes |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that the compound can effectively reach therapeutic concentrations in target tissues .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-[7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Cyclocondensation : Reacting 3,4-dichlorophenyl-substituted precursors with morpholine derivatives under reflux in solvents like DMF or ethanol. Temperature control (100–120°C) and reaction time (8–12 hours) are critical to avoid side products .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) ensures purity. Monitor progress via TLC (Rf ~0.3–0.5 in ethyl acetate) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of triazole to morpholine derivatives) and use catalysts like triethylamine to enhance reactivity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for dichlorophenyl (δ 7.4–7.8 ppm, aromatic protons) and morpholine (δ 3.6–3.8 ppm, CH₂-O) groups. Cross-validate with HSQC and HMBC for connectivity .
- X-ray Diffraction : Resolve crystal packing and bond angles. For example, triazolo-pyrimidine cores often exhibit planar geometry with intermolecular π-π stacking (3.5–4.0 Å spacing) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z ~450–460) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for triazolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Address via:
- Dose-Response Curves : Test across concentrations (nM–μM range) to identify IC₅₀/EC₅₀ values. For example, dichlorophenyl substituents enhance kinase inhibition (IC₅₀ ~50 nM in EGFR assays) but may reduce solubility .
- Target Profiling : Use computational docking (AutoDock Vina) to compare binding affinities with related structures. The morpholine group may alter hydrogen bonding with active-site residues (e.g., Asp831 in kinases) .
- Solubility Adjustments : Introduce co-solvents (e.g., PEG-400) or salt forms to mitigate aggregation in cellular assays .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer : Focus on substituent effects:
- Electron-Withdrawing Groups : 3,4-Dichlorophenyl enhances target affinity but may increase metabolic instability. Replace with fluorophenyl for similar electronegativity and better stability .
- Morpholine Modification : Replace oxygen with sulfur (thiomorpholine) to modulate logP (reduce hydrophilicity) or introduce sp³ hybridization for better membrane permeability .
- Data-Driven SAR : Use QSAR models (e.g., CoMFA) incorporating descriptors like polar surface area (PSA) and topological polar surface area (TPSA) to predict bioavailability .
Q. What in silico methods predict off-target interactions for this compound?
- Methodological Answer : Employ multi-tier computational screening:
- Pharmacophore Modeling : Map key features (e.g., hydrogen bond acceptors at triazole N1 and pyrimidine C2) against databases like ChEMBL to identify potential off-targets (e.g., adenosine receptors) .
- Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) to assess interactions with non-target proteins (e.g., cytochrome P450 isoforms for metabolic profiling) .
- Machine Learning : Train classifiers on ToxCast data to flag hepatotoxicity or cardiotoxicity risks based on structural fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
